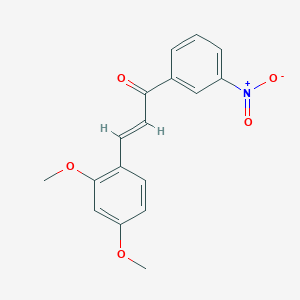

(2E)-3-(2,4-dimethoxyphenyl)-1-(3-nitrophenyl)prop-2-en-1-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“(2E)-3-(2,4-dimethoxyphenyl)-1-(3-nitrophenyl)prop-2-en-1-one” is a chemical compound that appears to be a type of chalcone. Chalcones are aromatic ketones that form the central core for a variety of important biological compounds. They contribute to the biosynthesis of flavonoids, which are substances in the plant kingdom that play many biological roles.

Synthesis Analysis

Typically, chalcones are synthesized via the Claisen-Schmidt condensation of an aryl aldehyde with an aryl ketone in the presence of a base. The specific synthesis of this compound would likely involve the condensation of 2,4-dimethoxybenzaldehyde and 3-nitroacetophenone.Molecular Structure Analysis

The molecule consists of two aromatic rings (one with two methoxy groups and the other with a nitro group) linked by a prop-2-en-1-one chain. The presence of the nitro group might make the compound a good candidate for further reactions, such as reduction.Chemical Reactions Analysis

As a chalcone, this compound could undergo a variety of reactions. The nitro group could be reduced to an amino group, opening up possibilities for reactions involving that functional group. The compound could also potentially undergo cyclization to form a flavonoid structure.Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure and the presence of functional groups. Generally, chalcones tend to be crystalline solids that are slightly soluble in water but more soluble in organic solvents.Applications De Recherche Scientifique

Electro-optical and Charge-transport Properties

A detailed quantum chemical investigation of the structural, electro-optical, and charge-transport properties of a compound similar to (2E)-3-(2,4-dimethoxyphenyl)-1-(3-nitrophenyl)prop-2-en-1-one, identified as DMNPN, using quantum chemical methods. This study focused on the compound's potential as an efficient hole-transport material due to its higher computed hole intrinsic mobility compared to its electron intrinsic mobility, indicating significant implications for electronic and optoelectronic devices (Irfan et al., 2015).

Non-linear Optical (NLO) Properties

Research on new chalcones, including those structurally similar to the specified compound, highlighted their synthesis, characterization, and the calculated non-linear optical properties. These studies, employing density functional theory (DFT), demonstrated that such compounds exhibit better NLO responses than standard materials, such as p-nitroaniline, suggesting their applicability in NLO devices and photonics (Singh et al., 2012).

Crystal Structure and Molecular Interactions

The synthesis and crystal growth of a novel chalcone derivative, closely related to the compound , were explored, revealing insights into its thermal stability, crystal system, and intermolecular interactions. Such research provides a foundational understanding of the compound's physical properties and its potential applications in materials science (Prabhu et al., 2017).

Antioxidant Activity

Studies on 2'-aminochalcone derivatives, which share a functional relationship with the compound, investigated their synthesis, characterization, and in vitro antioxidant activity. These studies contribute to the understanding of the compound's potential health benefits and applications in medical and biochemical research (Sulpizio et al., 2016).

Safety And Hazards

Again, without specific data, it’s difficult to predict the exact safety and hazards associated with this compound. As with all chemicals, it should be handled with appropriate safety precautions.

Orientations Futures

The study of chalcones and related compounds is a vibrant field of research due to their potential biological activities. This particular compound, with its nitro and methoxy substituents, could be of interest for further study.

Propriétés

IUPAC Name |

(E)-3-(2,4-dimethoxyphenyl)-1-(3-nitrophenyl)prop-2-en-1-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15NO5/c1-22-15-8-6-12(17(11-15)23-2)7-9-16(19)13-4-3-5-14(10-13)18(20)21/h3-11H,1-2H3/b9-7+ |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RXEQBCWMBKUXER-VQHVLOKHSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)C=CC(=O)C2=CC(=CC=C2)[N+](=O)[O-])OC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC(=C(C=C1)/C=C/C(=O)C2=CC(=CC=C2)[N+](=O)[O-])OC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15NO5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

313.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(2E)-3-(2,4-dimethoxyphenyl)-1-(3-nitrophenyl)prop-2-en-1-one | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(6-pyridin-4-ylpyridazin-3-yl)sulfanyl-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B2833145.png)

![6-[Methyl(phenylmethoxycarbonyl)amino]pyridine-3-carboxylic acid](/img/structure/B2833150.png)

![1-[5-(Prop-2-enoylamino)pyridin-2-yl]piperidine-3-carboxamide](/img/structure/B2833153.png)

![4-[[(Z)-2-cyano-3-(4-methoxy-3-methylphenyl)prop-2-enoyl]amino]benzoic acid](/img/structure/B2833155.png)

![3-methyl-2-oxo-N-(pyridin-3-yl(tetrahydro-2H-pyran-4-yl)methyl)-2,3-dihydrobenzo[d]oxazole-5-sulfonamide](/img/structure/B2833157.png)

![N-(4-chlorobenzo[d]thiazol-2-yl)-2-(ethylsulfonyl)-N-(2-morpholinoethyl)benzamide hydrochloride](/img/structure/B2833164.png)

![4-[2-[4-(6-Ethyl-5-fluoropyrimidin-4-yl)piperazin-1-yl]pyrimidin-4-yl]morpholine](/img/structure/B2833167.png)